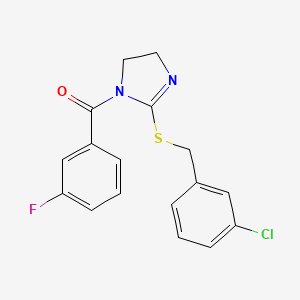

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Description

The compound “(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone” is a substituted imidazole derivative featuring a partially hydrogenated imidazole core (4,5-dihydro-1H-imidazol-1-yl) with a thioether-linked 3-chlorobenzyl group at position 2 and a 3-fluorophenyl methanone moiety. Its molecular formula is C₁₇H₁₃ClFNSO, with a molecular weight of 350.81 g/mol. Key structural features include:

- 3-Chlorobenzylthio group: The thioether linkage introduces sulfur-based polarity and may influence binding interactions in biological systems.

- 3-Fluorophenyl methanone: The fluorine atom at the meta position on the phenyl ring contributes electron-withdrawing effects, enhancing metabolic stability and modulating electronic properties .

This compound shares synthetic pathways with other imidazole derivatives, such as cyclization reactions and thiol-alkylation steps, as seen in analogous triazole and imidazole syntheses .

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNWCLTZBPAISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chlorobenzyl thiol intermediate, which is then reacted with an imidazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Structural Representation

The compound features:

- An imidazole ring, which is known for its biological significance.

- A thioether group that can influence the compound's solubility and reactivity.

- A fluorophenyl substituent that may enhance biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of various imidazole derivatives, compounds similar to (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone demonstrated potent activity against Candida strains. The minimum inhibitory concentration (MIC) values were found to be below 10 µg/mL for several derivatives, indicating strong antifungal potential .

Enzyme Inhibition

Imidazole compounds are known to act as enzyme inhibitors. For instance, they can inhibit enzymes involved in inflammatory processes or microbial metabolism.

Case Study: Lipoxygenase Inhibition

A related imidazole derivative was found to inhibit lipoxygenase enzymes, which are implicated in inflammatory responses. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Some studies have indicated that imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research involving structural analogs of the compound showed cytotoxic effects against various cancer cell lines. These findings suggest potential applications in cancer therapy .

Synthetic Routes

The synthesis of This compound typically involves several key steps:

- Preparation of 3-chlorobenzylthiol : This can be achieved by reacting 3-chlorobenzyl chloride with sodium hydrosulfide.

- Formation of the Imidazole Ring : The imidazole ring is synthesized through reactions involving glyoxal and ammonia.

- Coupling Reaction : The thioether intermediate is coupled with the imidazole derivative under basic conditions to form the final product.

Reaction Conditions

Careful control of reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity.

Drug Development

Given its biological activities, this compound could serve as a lead structure in drug development for antifungal agents or anti-inflammatory drugs.

Agricultural Applications

The antimicrobial properties of this compound also suggest potential uses in agricultural settings as fungicides or bactericides.

Mechanism of Action

The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorobenzyl and fluorophenyl groups can enhance the binding affinity and specificity towards the target, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogs:

Table 1: Comparative Analysis of Imidazole Derivatives

Structural and Functional Insights:

In contrast, benzothiophene-containing imidazoles () introduce a sulfur-rich heterocycle, which may enhance binding to metal ions or hydrophobic pockets in enzymes .

Substituent Effects :

- The 3-fluorophenyl group in the target compound provides metabolic stability and moderate electronegativity, whereas the 5-bromo-2-furyl group in ’s compound adds steric bulk and alters electron distribution due to bromine and oxygen heteroatoms .

- Triphenylimidazoles () exhibit significant steric hindrance, which may limit membrane permeability but enhance selectivity in protein binding .

Synthetic Routes: The target compound likely employs thiol-alkylation to attach the 3-chlorobenzylthio group, a method analogous to ’s benzothiophene derivatives .

Biological Implications :

- While direct activity data for the target compound is unavailable, fluorinated aryl groups are associated with enhanced blood-brain barrier penetration in neuroactive compounds .

- The thioether linkage in the target compound and ’s analog could confer redox activity or susceptibility to enzymatic cleavage, impacting drug stability .

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that combines both aromatic and heterocyclic structures. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 288.80 g/mol. The structure features a thioether linkage, an imidazole ring, and a fluorinated phenyl group, which are critical for its biological activity.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors, leading to modulation of various cellular pathways. Preliminary studies suggest that the imidazole moiety may play a pivotal role in binding to biological targets, influencing their activity.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

- Compound Testing : In vitro assays have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values reported for these compounds range from 1.61 µg/mL to 10 µg/mL, indicating potent cytotoxic effects against tumor cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways:

- Lipoxygenase Inhibition : Similar imidazole derivatives have been identified as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory responses and cancer progression. This suggests that this compound could potentially exhibit anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorobenzyl Thio Group | Enhances binding affinity to target proteins |

| Imidazole Ring | Essential for interaction with enzyme active sites |

| Fluorinated Phenyl Group | Increases lipophilicity and metabolic stability |

The presence of the chlorobenzyl thio group has been shown to enhance the compound's binding affinity to various targets, while the imidazole ring is critical for its biological interactions .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antitumor Effects : A series of imidazole derivatives were tested against human cancer cell lines, demonstrating significant cytotoxicity. The study highlighted the importance of substituents on the phenyl ring in modulating activity .

- Enzyme Interaction Studies : Research focused on imidazole-based inhibitors revealed that modifications to the thioether group could enhance inhibitory potency against specific enzymes involved in cancer metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.